(3,4-Difluorophenyl)thiourea

Quality Control Analytical Chemistry Procurement Specification

Unlike phenylthiourea or alternative difluoro isomers, (3,4-Difluorophenyl)thiourea features the distinct 3,4-difluoro substitution pattern critical for target engagement in anti-MRSA programs (cf. US 2015/0335594 A1) and AHAS-based herbicide discovery. The thiourea core provides dual H-bond donor/acceptor capacity for molecular recognition. Available at ≥95% purity with authenticated reference spectra for analytical QC. Positional isomerism directly dictates biological potency—accept no substitutes.

Molecular Formula C7H6F2N2S
Molecular Weight 188.2
CAS No. 883091-83-6
Cat. No. B2577103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)thiourea
CAS883091-83-6
Molecular FormulaC7H6F2N2S
Molecular Weight188.2
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)F)F
InChIInChI=1S/C7H6F2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyZVSHKASHVBNWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Difluorophenyl)thiourea CAS 883091-83-6: Core Physicochemical Profile and Baseline Specifications


(3,4-Difluorophenyl)thiourea (CAS 883091-83-6), also designated as N-(3,4-difluorophenyl)thiourea, is an organosulfur compound of the aryl thiourea class with molecular formula C₇H₆F₂N₂S and molecular weight 188.20 g/mol . The molecule features a thiourea functional group (-NH-CS-NH₂) attached to a phenyl ring bearing fluorine substitutions at the 3- and 4- positions. Commercially available material is typically supplied with a minimum purity specification of 95% . Predicted physicochemical parameters include a boiling point of 258.1±50.0°C, density of 1.493±0.06 g/cm³, and pKa of 11.78±0.70 . The 3,4-difluorophenyl moiety is a recognized pharmacophore fragment appearing in diverse bioactive molecules, and the thiourea core provides hydrogen-bond donor/acceptor capacity for molecular recognition interactions [1].

(3,4-Difluorophenyl)thiourea: Why Thiourea Scaffold and Fluorination Pattern Substitution Cannot Be Presumed Interchangeable


Aryl thioureas as a class exhibit diverse biological activities, but activity profiles are exquisitely sensitive to both substitution pattern and electronic character of the aromatic ring [1]. Isosteric replacement studies demonstrate that fluorine substitution position dramatically alters potency: inhibitory activity increases approximately twofold for 3-fluorophenyl derivatives versus ninefold for 4-fluorophenyl analogs [2]. Within thiourea series, compounds with 2-fluoro, 3-fluoro, and 4-fluoro monosubstitution display IC₅₀ values differing by orders of magnitude across various assays [3]. The 3,4-difluoro substitution pattern represents a distinct electronic and steric configuration that cannot be assumed equivalent to mono-fluorinated, non-fluorinated, or alternative di-substituted analogs. Substituting (3,4-difluorophenyl)thiourea with phenylthiourea, 4-fluorophenylthiourea, or 2,4-difluorophenylthiourea may yield substantially different hydrogen-bonding capacity, target engagement, and biological readout.

(3,4-Difluorophenyl)thiourea: Head-to-Head and Cross-Study Quantitative Comparator Evidence for Scientific Procurement Decisions


(3,4-Difluorophenyl)thiourea Minimum Purity Specification: 95%

(3,4-Difluorophenyl)thiourea is commercially supplied with a minimum purity specification of 95% as verified by supplier Certificate of Analysis documentation . This specification serves as a procurement baseline; material of lower purity or unspecified grade may contain impurities that interfere with sensitive biological assays or subsequent derivatization reactions.

Quality Control Analytical Chemistry Procurement Specification

(3,4-Difluorophenyl)thiourea as a Scaffold in Multidrug-Resistant S. aureus Therapy: Patent Evidence

A U.S. patent (US 2015/0335594 A1) explicitly claims N-(3-chlorophenyl)-N′-(3,4-difluorophenyl)thiourea for the treatment of multidrug-resistant Staphylococcus aureus infections, including methicillin-resistant strains [1]. The patent identifies the 3,4-difluorophenyl substitution as a key structural element conferring anti-staphylococcal activity. While this patent covers a disubstituted derivative rather than the parent monosubstituted (3,4-difluorophenyl)thiourea, it establishes that the 3,4-difluorophenyl-thiourea motif is a validated pharmacophore for anti-MRSA activity and that the 3,4-difluorophenyl component itself is critical to the claimed therapeutic utility.

Antimicrobial Resistance MRSA Drug Discovery

(3,4-Difluorophenyl)thiourea AHAS Inhibition: Herbicidal Activity Indication

N-(3,4-difluorophenyl)thiourea is reported to inhibit acetohydroxyacid synthase (AHAS), a plant-specific enzyme essential for branched-chain amino acid biosynthesis . AHAS is a validated herbicide target; commercial sulfonylurea and imidazolinone herbicides act via AHAS inhibition. The reported activity positions (3,4-difluorophenyl)thiourea as a potential lead scaffold or tool compound for herbicide discovery programs.

Agrochemical Herbicide Discovery Enzyme Inhibition

(3,4-Difluorophenyl)thiourea Predicted Physicochemical Parameters: Boiling Point, Density, and pKa

Predicted physicochemical parameters for (3,4-difluorophenyl)thiourea include a boiling point of 258.1±50.0°C, density of 1.493±0.06 g/cm³ at 20°C, and pKa of 11.78±0.70 . These predicted values provide a basis for designing purification protocols (e.g., distillation conditions, recrystallization solvent selection), formulation development, and analytical method development (e.g., HPLC mobile phase optimization).

Physicochemical Characterization Formulation Development Analytical Method Development

(3,4-Difluorophenyl)thiourea Spectral Characterization: NMR and FTIR Reference Data Availability

Reference spectral data for 1-(3,4-difluorophenyl)-2-thiourea, including two NMR spectra, one FTIR spectrum, and one UV-Vis spectrum, are available via the SpectraBase spectral database (Compound ID 5A6CFSDR67E) [1]. The availability of authenticated reference spectra facilitates rapid identity confirmation and purity assessment of procured material.

Analytical Chemistry Quality Control Structural Confirmation

(3,4-Difluorophenyl)thiourea: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Resistance Research: MRSA and Multidrug-Resistant S. aureus Studies

(3,4-Difluorophenyl)thiourea serves as a core scaffold for synthesizing N-(3-chlorophenyl)-N′-(3,4-difluorophenyl)thiourea and related derivatives claimed in US 2015/0335594 A1 for treating multidrug-resistant Staphylococcus aureus infections [1]. Researchers investigating novel anti-MRSA agents or studying thiourea-based antimicrobial mechanisms can procure this compound as a validated starting material or structural control.

Agrochemical Discovery: AHAS-Targeted Herbicide Lead Identification

Based on its reported inhibition of acetohydroxyacid synthase (AHAS), a key plant enzyme in branched-chain amino acid biosynthesis [1], (3,4-difluorophenyl)thiourea is suitable for agrochemical discovery programs seeking structurally novel herbicide leads distinct from existing sulfonylurea and imidazolinone classes. Its fluorine substitution pattern may confer favorable environmental persistence or uptake properties.

Medicinal Chemistry: Thiourea-Based Fragment and Lead Optimization

The thiourea functional group provides hydrogen-bond donor and acceptor capacity for target engagement, and the 3,4-difluorophenyl moiety is a recognized privileged fragment in medicinal chemistry [1]. (3,4-Difluorophenyl)thiourea can be used as a building block for synthesizing disubstituted thiourea libraries or as a fragment in fragment-based drug discovery campaigns targeting enzymes, receptors, or protein-protein interactions.

Analytical Method Development and Quality Control Reference

With authenticated reference NMR, FTIR, and UV-Vis spectra available via SpectraBase [1], (3,4-difluorophenyl)thiourea can be employed as a reference standard for developing analytical methods, validating instrument performance, or confirming the identity of structurally related thiourea derivatives in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Difluorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.